(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a benzo[d]thiazole moiety, a thiophene ring, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.
Formation of the Acrylamide Moiety: The acrylamide group is typically introduced through a condensation reaction between an amine and an acrylate ester or acrylamide precursor.
Coupling of the Thiophene Ring: The thiophene ring can be coupled to the benzo[d]thiazole core through a Heck or Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the methylthio and thiophene groups.
Reduction: Reduction reactions can target the acrylamide group, potentially converting it to an amine.
Substitution: The benzo[d]thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted benzo[d]thiazole and thiophene derivatives.
Scientific Research Applications
Chemistry
Fluorescent Probes: The compound can be used as a fluorescent probe for detecting specific ions or molecules due to its unique photophysical properties.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology
Biological Imaging: The compound’s fluorescent properties make it suitable for imaging biological systems, such as cells and tissues.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Industry
Mechanism of Action
The mechanism by which (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its application:
Fluorescent Probes: The compound interacts with specific ions or molecules, leading to changes in its fluorescence properties.
Enzyme Inhibition: It binds to the active site or allosteric site of the enzyme, inhibiting its activity and affecting the biological pathway.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: A compound with similar benzo[d]thiazole and phenol groups, used as a fluorescent chemosensor.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: A compound with thiophene and benzo[d]thiazole moieties, used in materials science.
Uniqueness
(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of a benzo[d]thiazole core, a thiophene ring, and an acrylamide group, which confer distinct chemical and physical properties. This makes it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(E)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-19-11-4-6-12-13(9-11)21-15(16-12)17-14(18)7-5-10-3-2-8-20-10/h2-9H,1H3,(H,16,17,18)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNBIYBADCGIEX-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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